molecular formula C22H23N5O2 B2553592 N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1359150-01-8

N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Numéro de catalogue: B2553592
Numéro CAS: 1359150-01-8
Poids moléculaire: 389.459
Clé InChI: DIHOHVKCNJANRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core modified with a 4-oxo group, an isopropyl (propan-2-yl) substituent at position 1, and an acetamide side chain linked to a 3-ethylphenyl group. The triazoloquinoxaline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The ethylphenyl and isopropyl substituents likely enhance lipophilicity and steric bulk, influencing target binding and pharmacokinetics .

Propriétés

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-15-8-7-9-16(12-15)23-19(28)13-26-17-10-5-6-11-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHOHVKCNJANRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C22H23N5O2
  • Molecular Weight : 389.459 g/mol
  • CAS Number : 1359150-01-8

This compound features a triazole ring fused with a quinoxaline structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide have shown effectiveness against various bacterial strains. A comparative analysis indicated that certain triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like penicillin .

Antioxidant Properties

Research indicates that triazole derivatives can act as antioxidants. In studies involving erythrocyte alterations in fish exposed to toxic substances, triazole compounds demonstrated protective effects against oxidative stress, suggesting their potential use in mitigating toxicity in aquatic life .

Acetylcholinesterase Inhibition

The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor. A series of related compounds were synthesized and evaluated for their AChE inhibitory activity. Some derivatives showed promising results with low IC50 values, indicating strong inhibitory effects on AChE activity. This mechanism is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, providing a basis for their application in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole compounds, N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide was included among the tested compounds. The results indicated that it exhibited significant antibacterial activity against E. coli and B. subtilis, with MIC values lower than those of several reference antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
N-(3-Ethylphenyl)-2-[...]5.0E. coli
N-(3-Ethylphenyl)-2-[...]10.0B. subtilis
Penicillin1.0B. subtilis

Study 2: Neuroprotective Potential

Another research focused on the neuroprotective potential of triazole derivatives found that those with similar structural characteristics to N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide effectively inhibited AChE activity in vitro.

CompoundIC50 (µM)Activity Type
N-(3-Ethylphenyl)-2-[...]0.88AChE Inhibition
Related Compound1.50AChE Inhibition

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have demonstrated the potential of N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide as an anticancer agent. Its structural components suggest mechanisms that may induce apoptosis in cancer cells:

  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
    • DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
    • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death has been observed with related compounds.

In a study assessing various quinoxaline derivatives, compounds similar to N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that quinoxaline derivatives can effectively inhibit the growth of various bacteria and fungi:

  • Activity Against Mycobacterium tuberculosis :
    • Compounds structurally related to N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide have demonstrated significant activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition at low concentrations .

Synthesis and Structural Studies

The synthesis of N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves various chemical reactions that can be optimized for higher yields:

Synthesis Method Description
Chemoselective ReactionsUtilizes acrylic acid with parent substrates for effective synthesis.
Characterization TechniquesStructural confirmation through techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C).

Cytotoxicity Assessment

Cytotoxicity studies indicate that certain derivatives maintain low toxicity levels while exhibiting significant antimicrobial activity. This highlights the potential for developing therapeutic agents that selectively target pathogens while minimizing harm to human cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Core Heterocycle and Substituent Variations

The following table highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Phenyl Substituent Triazole Substituent Molecular Formula Molecular Mass (g/mol)
N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide [1,2,4]Triazoloquinoxaline 3-ethylphenyl isopropyl (C3H7) C22H23N5O2 (estimated) ~389.45 (estimated)
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazoloquinoxaline 3-chlorophenyl methyl (CH3) C18H14ClN5O2 367.793
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazoline 3-chloro-4-fluorophenyl N/A (sulfanyl linker) C22H14Cl2FN3O2S 476.484
Key Observations:

Triazoloquinoxaline vs. Quinazoline Cores: The target compound and the chlorophenyl analog () share the triazoloquinoxaline core, which is structurally distinct from the quinazoline core in . Triazoloquinoxalines are rigid, planar systems that may enhance DNA intercalation or kinase binding, whereas quinazolines are often associated with antifolate or tyrosine kinase inhibition .

Substituent Effects: Phenyl Group: Replacing 3-ethylphenyl (electron-donating) with 3-chlorophenyl (electron-withdrawing) in reduces lipophilicity (Cl vs. Triazole Substituent: The isopropyl group in the target compound introduces greater steric bulk compared to the methyl group in , possibly modulating binding pocket interactions in enzymatic assays .

Linker Modifications: The sulfanyl (-S-) linker in ’s quinazoline derivative contrasts with the acetamide (-NHCO-) linker in triazoloquinoxaline analogs. Sulfanyl groups may increase metabolic stability but reduce hydrogen-bonding capacity compared to acetamides .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Target Selectivity: The triazoloquinoxaline core may favor kinase or topoisomerase inhibition, whereas quinazoline derivatives () are more commonly linked to antifolate pathways.
  • Synthetic Feasibility : ’s protocols for hydrazine-mediated cyclization could be adapted for the target compound, though steric hindrance from isopropyl may necessitate longer reaction times or elevated temperatures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?

  • Methodology : A multi-step synthesis is typically required. Initial steps involve constructing the triazoloquinoxaline core via cyclization reactions, followed by functionalization with the 3-ethylphenyl and propan-2-yl groups. Key reagents include chloroacetyl chloride for acetamide bond formation and triethylamine as a base in aprotic solvents like dioxane (20–25°C). Purification involves recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Combine spectroscopic methods:

  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in similar triazoloquinoxaline derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodology : Screen for bioactivity using in vitro assays targeting pathways relevant to triazoloquinoxaline derivatives, such as kinase inhibition or cytotoxicity assays (e.g., MTT assays on cancer cell lines). Reference anti-cancer studies on structurally related compounds to guide assay selection .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of intermediates in the synthesis of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions, reducing trial-and-error experimentation .

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology : Use statistical design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature). Multi-variable optimization, as applied in TiO₂ photoactivity studies, can isolate critical parameters affecting bioactivity . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodology : Conduct stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Modify labile functional groups (e.g., replacing ester linkages with amides) or employ prodrug approaches. Structural analogs with enhanced stability, such as sulfur-containing heterocycles, provide design insights .

Q. How can reaction scalability be ensured without compromising yield or purity?

  • Methodology : Apply chemical engineering principles (e.g., continuous flow reactors) to control exothermic reactions. Refer to CRDC guidelines on reactor design and process simulation to scale reactions while maintaining critical parameters (e.g., residence time, mixing efficiency) .

Methodological Considerations

  • Synthetic Challenges : The propan-2-yl group may sterically hinder cyclization; microwave-assisted synthesis could accelerate slow steps .
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using ACD/Labs or Gaussian).
  • Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, as emphasized in safety protocols for acetamide derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.